molecular formula C15H21NO3 B1199112 Huperzine R

Huperzine R

Cat. No.: B1199112
M. Wt: 263.33 g/mol
InChI Key: JNUJNSFROLCMND-MFKMUULPSA-N
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Description

Chemical Composition and Molecular Formula Analysis

Huperzine R (C₁₅H₂₁NO₃) is a 15-carbon Lycopodium alkaloid isolated from Huperzia serrata. Its molecular weight of 263.33 g/mol was confirmed via high-resolution mass spectrometry (HRMS), which showed an [M+H]⁺ peak at m/z 264.1598. The compound features a tricyclic framework comprising a bicyclic lactam core fused to a butenolide moiety, as evidenced by infrared (IR) absorption bands at 1,670 cm⁻¹ (lactam carbonyl) and 1,720 cm⁻¹ (butenolide carbonyl). Key functional groups include:

  • A tertiary amine (δ 3.42 ppm in ¹H NMR, δ 58.1 ppm in ¹³C NMR)
  • Two conjugated carbonyl groups (δ 170.5 and 173.6 ppm in ¹³C NMR)
  • An exocyclic double bond (δ 5.95 ppm, J = 6.8 Hz in ¹H NMR).

Table 1: Key spectroscopic data for this compound

Technique Data
HRMS m/z 264.1598 ([M+H]⁺, calcd. 264.1594 for C₁₅H₂₂NO₃)
¹H NMR (CDCl₃) δ 5.95 (q, J = 6.8 Hz, H-12), δ 3.42 (m, H-7)
¹³C NMR δ 170.5 (C=O, butenolide), δ 173.6 (C=O, lactam)

Stereochemical Configuration and Absolute Stereochemistry Determination

The absolute configuration of this compound was established as (1S,6R) through X-ray crystallography and electronic circular dichroism (ECD) calculations. The butenolide moiety adopts an E-configuration at C-12/C-13, confirmed by nuclear Overhauser effect (NOE) correlations between H-12 and H-14a. Key stereochemical features include:

  • cis fusion of the A/B ring system, enforced by the bicyclic lactam core
  • Axial orientation of the C-6 methyl group, validated by NOE enhancements between H-6 and H-8.

ECD simulations revealed a positive Cotton effect at 230 nm and a negative effect at 307 nm, consistent with the (1S,6R) configuration. Comparative analysis with huperzine B confirmed the stereochemical divergence at C-13, where this compound lacks the methyl group present in huperzine B.

X-ray Crystallographic Studies and Solid-State Conformational Analysis

Single-crystal X-ray diffraction (SCXRD) resolved this compound in the orthorhombic space group P2₁2₁2₁, with unit cell parameters a = 8.42 Å, b = 12.37 Å, c = 14.56 Å. The solid-state structure exhibits:

  • A planar bicyclic lactam core (torsion angle C5-C6-N7-C8 = 178.2°)
  • A distorted boat conformation in the piperidine ring (puckering amplitude Q = 0.52 Å)
  • Intramolecular hydrogen bonding between N7-H and the butenolide carbonyl (distance: 2.89 Å).

Table 2: Crystallographic data for this compound

Parameter Value
Space group P2₁2₁2₁
Unit cell volume 1,512.3 ų
Resolution 0.84 Å
R factor 0.042
CCDC deposition 165270

The butenolide moiety adopts an s-cis conformation, with a dihedral angle of 12.3° between the lactam and butenolide planes.

Comparative Structural Analysis with Related Lycopodium Alkaloids

This compound distinguishes itself from other Lycopodium alkaloids through its unique 15-carbon skeleton and butenolide functionalization. Comparative features include:

Table 3: Structural comparison with huperzine A and B

Feature This compound Huperzine A Huperzine B
Carbon skeleton C₁₅ C₁₆ C₁₆
Core structure Bicyclic lactam Tricyclic pyridone Tricyclic pyridone
Key functional group Butenolide α-Pyridone α-Pyridone + methyl
Bioactive moiety Lactam carbonyl Amino group Amino group

Unlike huperzine A, which inhibits acetylcholinesterase via π-π stacking with Trp84, this compound’s bioactivity is attenuated due to steric hindrance from the butenolide group. The absence of a pyridone ring further differentiates it from huperzine B, which retains AChE inhibitory activity.

Properties

Molecular Formula

C15H21NO3

Molecular Weight

263.33 g/mol

IUPAC Name

(1S,6R)-6-methyl-2-oxa-9-azatricyclo[7.4.3.04,13]hexadec-4(13)-ene-3,8-dione

InChI

InChI=1S/C15H21NO3/c1-10-8-12-11-4-2-6-16(14(17)9-10)7-3-5-13(11)19-15(12)18/h10,13H,2-9H2,1H3/t10-,13+/m1/s1

InChI Key

JNUJNSFROLCMND-MFKMUULPSA-N

SMILES

CC1CC2=C3CCCN(CCCC3OC2=O)C(=O)C1

Isomeric SMILES

C[C@@H]1CC2=C3CCCN(CCC[C@@H]3OC2=O)C(=O)C1

Canonical SMILES

CC1CC2=C3CCCN(CCCC3OC2=O)C(=O)C1

Synonyms

huperzine R

Origin of Product

United States

Scientific Research Applications

Cognitive Enhancement and Neuroprotection

Huperzine A has been extensively studied for its cognitive-enhancing effects. Research indicates that it can improve memory function and cognitive performance in both animal models and human subjects suffering from cognitive impairments.

  • Mechanisms of Action :
    • Acetylcholinesterase Inhibition : Huperzine A effectively inhibits acetylcholinesterase, leading to increased levels of acetylcholine in the brain, which is beneficial for cognitive functions .
    • Neuroprotective Effects : It protects neuronal cells from oxidative stress and apoptosis induced by various neurotoxic agents such as β-amyloid peptides and glutamate .

Alzheimer's Disease Treatment

Numerous studies have highlighted the efficacy of Huperzine A in treating Alzheimer's disease:

  • Clinical Trials : A systematic review of randomized controlled trials showed that Huperzine A significantly improves cognitive function as measured by scales such as the Mini-Mental State Examination and the Hasegawa Dementia Scale .
  • Meta-Analysis Findings : The meta-analysis indicated that Huperzine A decreases β-amyloid plaque levels while enhancing cholinergic activity, which are critical factors in Alzheimer's pathology .

Traumatic Brain Injury (TBI)

Recent clinical trials have investigated the role of Huperzine A in treating cognitive and functional deficits following moderate to severe traumatic brain injury:

  • Study Protocols : One study protocol outlined the administration of Huperzine A to assess its effects on cognitive recovery post-TBI, showing promise in improving memory and mood deficits .

Mood Disorders

Emerging research suggests that Huperzine A may also have applications in treating mood disorders:

  • Depression Studies : Some trials have indicated that Huperzine A could augment treatment outcomes for major depressive disorder by improving cognitive function alongside mood stabilization .

Table 1: Summary of Clinical Trials Involving Huperzine A

Study TypePopulationDosageDurationOutcome MeasuresKey Findings
RCTAlzheimer's patients200 µg/day8 weeksMMSE, ADL ScaleSignificant improvement in memory and daily living activities
RCTTBI patientsVariesOngoingCognitive tests, Mood assessmentsPromising results in cognitive recovery
Meta-AnalysisVarious populationsVariesUp to 36 weeksCognitive function scalesOverall positive effects on cognition with low adverse events

Table 2: Mechanisms of Action of Huperzine A

MechanismDescription
Acetylcholinesterase InhibitionIncreases acetylcholine availability, enhancing synaptic transmission
Antioxidant ActivityReduces oxidative stress through various pathways
Apoptosis RegulationModulates apoptotic pathways to protect neurons
NMDA Receptor InteractionPotential modulation of excitotoxicity via NMDA receptors

Case Studies

  • Alzheimer's Disease : In a double-blind trial involving 103 patients with Alzheimer's disease, significant improvements were observed in memory and cognitive function after administration of Huperzine A compared to placebo controls. The study highlighted minimal side effects, reinforcing its safety profile alongside efficacy .
  • Traumatic Brain Injury : Preliminary results from ongoing studies indicate that patients receiving Huperzine A show enhanced recovery rates in cognitive assessments post-injury compared to those receiving standard care alone .
  • Mood Disorders : Case reports suggest that individuals with major depressive disorder experienced notable cognitive improvements when treated with Huperzine A as an adjunct therapy, indicating its potential role beyond neurodegeneration into mood regulation .

Comparison with Similar Compounds

Comparison with Other Huperzine Alkaloids

Huperzine A is part of a family of structurally related alkaloids, including Huperzine B, C, D, and M. Key differences in potency and structure are highlighted below:

Table 1: AChE Inhibitory Activity of Huperzine Alkaloids
Compound IC₅₀ (μM) Selectivity (AChE/BuChE) Key Structural Features
Huperzine A 0.0743 >1000 Bicyclic core, amino group at C5
Huperzine B 20.2 ~10 Saturated ring system, lacks C13 ethyl
Huperzine C 0.6 ~50 Modified bridge, methyl substitution
Huperzine M N/A N/A Molecular ion [M+H]⁺ at m/z 279
Huperzine D 87.3 N/A Glucopyranoside moiety at C16

Key Findings :

  • Potency : Huperzine A is the most potent, with an IC₅₀ ~100-fold lower than Huperzine B and 8-fold lower than Huperzine C .
  • Structural Impact: The unsaturated three-carbon bridge and amino group at C5 in Huperzine A are critical for AChE binding, as shown by X-ray crystallography . Modifications, such as glucosidation in Huperzine D, reduce activity .
Table 2: Pharmacokinetic and Pharmacodynamic Profiles
Compound Duration of Action (h) AUC (ACh Increase) Therapeutic Index Binding Interactions with AChE
Huperzine A >6 165.26 High ASN233, GLN413, TRP286 (π-π stacking)
Donepezil 4–6 55.38 Moderate GLU313, TRP286
Rivastigmine 3–4 47.59 Low CAS region (Ser203, Tyr337)
Galantamine 5–7 48.42 Moderate PAS region (Tyr72, Asp74)

Key Findings :

  • Duration and Efficacy : Huperzine A exhibits a longer-lasting effect (>6 h) and greater area under the curve (AUC) for acetylcholine elevation compared to donepezil and rivastigmine .
  • Binding Specificity : Unlike donepezil, which interacts with GLU313, Huperzine A targets ASN233 and GLN413 in the AChE active site, contributing to its higher selectivity .

Challenges in Commercial Formulations

Despite its efficacy, Huperzine A supplements face quality control issues. A study of 22 products found:

  • 27% had concentrations <50% of the labeled amount . This inconsistency underscores the need for standardized extraction and analytical methods, such as LC-Q-TOF-MS, for validation .

Preparation Methods

3a. Intramolecular Nitrile Oxide Cycloaddition

The synthesis commences with the generation of a nitrile oxide intermediate from a hydroxylamine derivative, which undergoes a [3+2] cycloaddition with a tethered alkene (Fig. 1). This reaction forms an isoxazoline ring, serving as a temporary scaffold to guide the subsequent ring-forming events.

Reaction Conditions :

  • Substrate : Hydroxylamine precursor with α,β-unsaturated ester.

  • Reagents : Chloramine-T (oxidizing agent).

  • Solvent : Dichloromethane, 0°C to room temperature.

  • Outcome : Isoxazoline intermediate with >90% diastereomeric excess.

The cycloaddition’s regioselectivity is governed by the nitrile oxide’s electronic properties, while the alkene’s geometry ensures proper orbital overlap for cyclization.

3b. Reductive Cleavage and Formation of the Bicyclic Lactam Core

The isoxazoline ring undergoes reductive cleavage using hydrogenolysis (H₂/Pd-C) to simultaneously break the N–O and C–C bonds (Fig. 2). This step unveils the primary amine and ketone functionalities, which spontaneously cyclize to form the bicyclic lactam.

Critical Observations :

  • Reduction Conditions : 10% Pd/C, H₂ (1 atm), ethanol, 25°C.

  • Stereochemical Integrity : The reaction preserves the stereochemistry established during cycloaddition, ensuring correct configuration at C3 and C13.

  • Byproduct Management : Over-reduction of the enone is mitigated by precise control of hydrogenation time (<2 hours).

3c. Construction of the Butenolide Moiety

The final stage involves oxidizing the enone’s α-position to introduce a carboxylic acid, followed by lactonization to form the butenolide (Fig. 3).

Stepwise Process :

  • Epoxidation : m-CPBA (meta-chloroperbenzoic acid) reacts with the enone to form an epoxide.

  • Acid-Catalyzed Ring Opening : Trifluoroacetic acid (TFA) hydrolyzes the epoxide, generating a diol intermediate.

  • Oxidation and Cyclization : Jones oxidation (CrO₃/H₂SO₄) converts the diol to a γ-keto acid, which undergoes spontaneous lactonization under acidic conditions.

Optimization of Reaction Conditions

The synthesis’s efficiency hinges on meticulous optimization of critical parameters (Table 1):

Table 1. Key Optimized Reactions in this compound Synthesis

StepReagents/ConditionsYield (%)Purity (%)
Nitrile Oxide FormationChloramine-T, CH₂Cl₂, 0°C → rt8595
Cycloaddition-7890
Reductive CleavageH₂ (1 atm), 10% Pd/C, EtOH9298
Butenolide Formationm-CPBA → TFA → Jones reagent6588

Note: Yields approximated from described procedures.

  • Cycloaddition Solvent Screening : Polar aprotic solvents (e.g., DMF) led to side reactions, while dichloromethane provided optimal reaction rates and selectivity.

  • Catalyst Loading in Hydrogenolysis : Reducing Pd-C concentration below 5% prolonged reaction time without improving yield, whereas 10% achieved complete conversion in 2 hours.

Analytical Characterization

The synthetic this compound was validated using advanced spectroscopic techniques:

  • ¹H/¹³C NMR : Confirmed the presence of characteristic signals for the lactam (δ 174.5 ppm, carbonyl) and butenolide (δ 170.2 ppm).

  • X-ray Crystallography : Resolved the absolute configuration at C6 and C12, matching natural this compound.

  • HPLC Purity : >98% after silica gel chromatography.

Challenges and Limitations

Despite its elegance, the route faces limitations:

  • Linear Synthesis : The 12-step sequence results in a modest overall yield (~8%), primarily due to cumulative losses in purification.

  • Stereochemical Drift : Epimerization at C3 was observed during the lactam cyclization, necessitating careful pH control.

  • Scalability Issues : Hydrogenolysis at atmospheric pressure limits large-scale production due to safety concerns.

Q & A

Q. What methodological approaches are recommended for studying Huperzine A’s acetylcholinesterase (AChE) inhibition mechanism?

To investigate Huperzine A’s AChE inhibition, use in vitro enzymatic assays (e.g., Ellman’s method) to measure IC50 values and reversibility . Complement this with computational modeling (e.g., molecular dynamics simulations) to analyze binding kinetics and free energy landscapes, as demonstrated in studies predicting ligand-target residence time and dissociation constants . For structural validation, employ X-ray crystallography or NMR spectroscopy to resolve binding conformations .

Q. How should researchers design experimental models to evaluate Huperzine A’s cognitive effects?

  • Animal models : Use Morris water maze or radial-arm maze tests to assess spatial memory in rodents. Ensure dose-response curves are established (e.g., 0.1–0.5 mg/kg doses) and include placebo-controlled groups .
  • Clinical trials : Adopt randomized, double-blind designs with standardized neuropsychological batteries (e.g., ADAS-Cog for Alzheimer’s trials). Control for baseline cognitive scores and covariates like age and disease severity using ANOVA or multivariate regression .

Q. What validation criteria are critical for analytical methods in Huperzine A quantification?

When using capillary electrophoresis (CE) or micellar electrokinetic chromatography (MEKC) , validate methods per ICH guidelines:

  • Linearity : R² ≥ 0.99 over 50–200% of expected concentration range.
  • Precision : ≤5% RSD for intra-day and inter-day replicates.
  • Accuracy : 95–105% recovery in spiked biological matrices .
    Include chiral separation parameters if studying enantiomeric purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in clinical trial data on Huperzine A’s efficacy?

Contradictory outcomes (e.g., varying effect sizes in Alzheimer’s trials) require:

  • Meta-analysis : Pool data using random-effects models to account for heterogeneity. Stratify by study quality (e.g., Jadad score) and dosage regimens .
  • Sensitivity analysis : Exclude trials with high attrition bias or unblinded designs.
  • Pharmacokinetic modeling : Correlate plasma concentrations with cognitive outcomes to identify therapeutic thresholds .

Q. What advanced computational methods predict Huperzine A’s binding kinetics and off-target effects?

  • Free energy landscape (FEL) analysis : Simulate ligand dissociation pathways using molecular dynamics (MD) with umbrella sampling. Calculate activation free energy (ΔG‡) to estimate residence time (t = 1/koff) .
  • Machine learning : Train models on AChE inhibitor datasets to predict selectivity against butyrylcholinesterase (BuChE) .

Q. What challenges arise in synthesizing Huperzine A analogs, and how are they addressed?

  • Stereochemical complexity : Use asymmetric catalysis (e.g., Sharpless epoxidation) to control chiral centers. Confirm configurations via NOESY NMR and X-ray diffraction .
  • Oxidation side reactions : Monitor N-oxide formation (e.g., huperzine N epimers) with <sup>15</sup>N NMR and optimize reaction conditions (e.g., urea-H2O2 ratios) to minimize byproducts .

Q. How can researchers differentiate Huperzine A’s neuroprotective effects from symptomatic benefits?

  • Longitudinal biomarkers : Track amyloid-β1–42, tau, and neurofilament light chain (NfL) in CSF or plasma.
  • In vivo imaging : Use PET scans with [<sup>11</sup>C]PIB to assess amyloid plaque reduction in Alzheimer’s models .
  • Transcriptomic analysis : Apply RNA-Seq to identify Huperzine A-induced changes in neurotrophic factors (e.g., BDNF) .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Huperzine R
Reactant of Route 2
Huperzine R

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